Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been identified to interact with several targets. One of the primary targets is the PIM-1 kinase . PIM-1 kinase is a type of protein kinase involved in cell cycle progression, apoptosis, and transcriptional activation .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when this compound interacts with PIM-1 kinase, it inhibits the kinase’s activity . This inhibition leads to a decrease in the kinase’s ability to phosphorylate its substrates, thereby altering the function of these substrates .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For example, the inhibition of PIM-1 kinase can impact pathways related to cell cycle progression and apoptosis . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
The structural diversity of this compound derivatives has resulted in significant variation in their biopharmaceutical properties .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For example, it has been shown to activate apoptosis in MCF-7 cells, increasing cell apoptosis by 58.29-fold . It also arrested the cell cycle at the G1 phase .
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with various enzymes, proteins, and other biomolecules. For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . The nature of these interactions often involves binding to the active sites of these enzymes, leading to their inhibition or activation .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, some derivatives of pyrido[2,3-d]pyrimidine have shown potent antitumor activity, influencing cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active sites of enzymes like PI3K, leading to their inhibition and subsequent effects on downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Gould–Jacobs reaction is favored due to its efficiency and the availability of starting materials. Optimization of reaction conditions, such as temperature control and solvent selection, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base like sodium methoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Benzyl-substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Quinazolines
- Pteridines
- Purines
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPYINKVAWEQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)NC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296896 | |
Record name | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-66-4 | |
Record name | 21038-66-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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